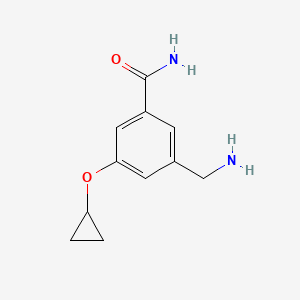
3-(Aminomethyl)-5-cyclopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-cyclopropoxybenzamide is an organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-cyclopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-cyclopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile under appropriate conditions.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-(Aminomethyl)-5-cyclopropoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as an anticonvulsant or analgesic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxybenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzamide core can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylbenzamide: Similar structure but with a methyl group instead of a cyclopropoxy group.
3-(Aminomethyl)-5-ethoxybenzamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
3-(Aminomethyl)-5-propoxybenzamide: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
3-(Aminomethyl)-5-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(aminomethyl)-5-cyclopropyloxybenzamide |
InChI |
InChI=1S/C11H14N2O2/c12-6-7-3-8(11(13)14)5-10(4-7)15-9-1-2-9/h3-5,9H,1-2,6,12H2,(H2,13,14) |
InChI Key |
IKUBBTCEQIGWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(=O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}butanamide](/img/structure/B14805951.png)
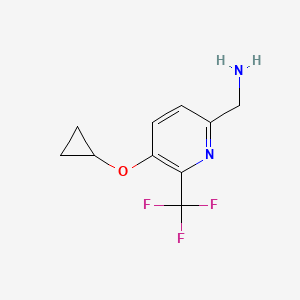
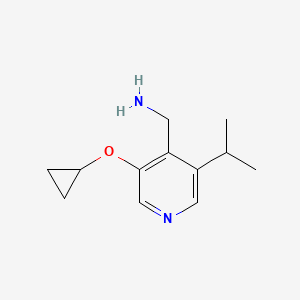
![3-(tert-Butyl)dibenzo[f,h]quinoline](/img/structure/B14805980.png)
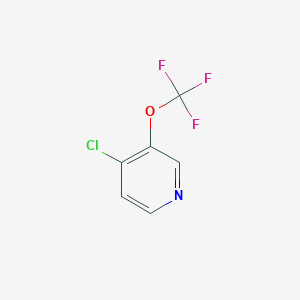
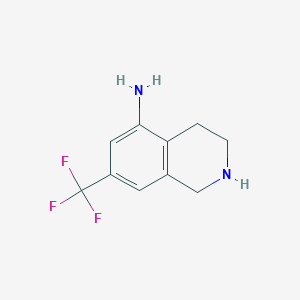
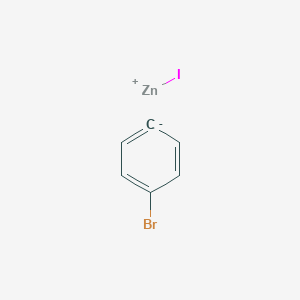
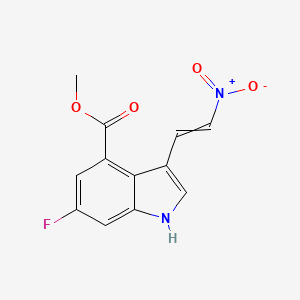
![N-benzyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide](/img/structure/B14806007.png)
![2-[4-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,10R,16S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14806014.png)
![3-chloro-N'-[(2-chlorophenyl)carbonyl]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B14806022.png)
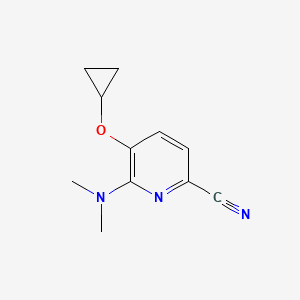
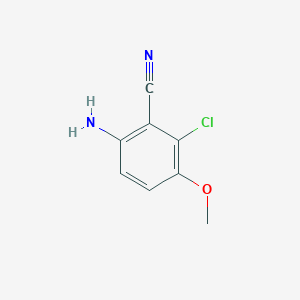
![N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]hexanediamide](/img/structure/B14806045.png)
